2-Chloro-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-1-one
Description
2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is a synthetic small molecule featuring a propan-1-one backbone with a chloro substituent at the C2 position and a piperazine ring substituted with a pyridin-2-yl group at the N4 position.
Properties
Molecular Formula |
C12H16ClN3O |
|---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
2-chloro-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C12H16ClN3O/c1-10(13)12(17)16-8-6-15(7-9-16)11-4-2-3-5-14-11/h2-5,10H,6-9H2,1H3 |
InChI Key |
SGMUPPLLYFCUIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-1-one typically involves the reaction of 4-(pyridin-2-yl)piperazine with 2-chloropropanone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of pyridine-substituted carboxylic acids.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Scientific Research Applications
2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride is used in scientific research for medicinal chemistry, biological studies, and chemical biology. It is also studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicinal Chemistry
This compound serves as an intermediate in synthesizing various pharmaceutical compounds.
Biological Studies
The compound is studied for potential biological activities, including antimicrobial and anticancer properties. Research suggests it may inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The mechanism likely involves interference with bacterial enzyme functions or disruption of cellular processes critical for bacterial survival.
Chemical Biology
It is used as a probe to study the interactions of piperazine derivatives with biological targets. The compound acts as a ligand in biochemical assays, demonstrating the ability to bind to specific enzymes and receptors. This binding can inhibit enzymatic activity or modulate receptor signaling pathways, which is crucial for its therapeutic effects.
This compound hydrochloride has garnered attention in medicinal chemistry because of its unique structural features and biological properties. The compound includes a chloro group, a propanone moiety, and a piperazine ring substituted with a pyridine group. Its potential applications in therapeutic contexts, particularly in anti-tubercular activity and other biochemical interactions, make it a subject of interest for further research.
Interaction Studies
Interaction studies have demonstrated that this compound can effectively bind to various biological targets. For example:
| Target | Binding Affinity | Effect |
|---|---|---|
| Enzyme A | Moderate | Inhibition of enzymatic activity |
| Receptor B | High | Modulation of signaling pathways |
These interactions underline the compound's versatility and potential as a lead structure for drug development.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study on Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against various pathogens, including Gram-positive and Gram-negative bacteria. Results indicated selective activity against certain strains, suggesting its potential as an antimicrobial agent.
Mechanistic Insights
Research focused on understanding the mechanism by which this compound exerts its biological effects showed that it could alter cellular signaling pathways, leading to apoptosis in targeted cells. This was particularly noted in cancer cell lines where the compound induced cell death through receptor-mediated pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the function of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
The biological and physicochemical properties of piperazine-propanone derivatives are highly dependent on the substituents attached to the piperazine ring. Below is a comparative analysis of key analogs:
Pyridin-2-yl vs. Pyrimidin-2-yl Substituents
2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one (CID 24706536):
- Molecular Formula : C₁₁H₁₅ClN₄O
- Key Properties : LogP = 4.60, Polar Surface Area (PSA) = 54.34 Ų .
- Structural Difference : Replaces pyridin-2-yl with pyrimidin-2-yl, reducing aromaticity but increasing hydrogen-bond acceptor capacity (N4 in pyrimidine vs. N1 in pyridine).
- Activity : Pyrimidine derivatives often exhibit enhanced metabolic stability compared to pyridine analogs, making them favorable in CNS-targeting drugs.
1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one (Molbank M991):
Aryl and Heteroaryl Substituents
- 2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one (CAS 928707-61-3): Molecular Formula: C₁₃H₁₅ClFN₂O Key Properties: Fluorine substitution enhances lipophilicity (predicted logP ~3.5) and bioavailability .
1-(Benzothiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e):
Physicochemical Properties
*Estimated based on structural similarity; †Predicted using QSAR models; ‡Calculated from analogous compounds.
Biological Activity
The compound 2-Chloro-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C12H16ClN3O
Molecular Weight: 239.73 g/mol
CAS Number: 491837-81-1
IUPAC Name: 2-chloro-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one
Structural Characteristics
The structure of the compound features a chloro substituent and a piperazine ring attached to a pyridine moiety, which are significant for its biological interactions.
Pharmacological Profile
Research indicates that compounds with similar structures often exhibit various pharmacological effects, including:
- Antimicrobial Activity: Compounds with piperazine and pyridine derivatives have shown activity against several bacterial strains. For instance, derivatives have been evaluated for their efficacy against Chlamydia and other pathogens, demonstrating selective antibacterial properties .
- Cannabinoid Receptor Activity: Some studies have explored the activity of related compounds as selective cannabinoid CB2 receptor agonists. Modifications in the structure can lead to variations in receptor affinity and selectivity, which may be relevant for therapeutic applications in pain management .
The biological mechanisms through which this compound operates are still under investigation. However, insights can be drawn from related compounds:
- Receptor Modulation: Similar compounds have been shown to modulate neurotransmitter systems, particularly through interactions with cannabinoid receptors. This suggests potential applications in neuropharmacology .
- Antibacterial Mechanisms: The antibacterial activity is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways, although detailed mechanisms for this specific compound remain to be elucidated .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of pyridine-based compounds against Neisseria meningitidis and Haemophilus influenzae. The results indicated that modifications in the piperazine ring significantly affected the potency of these compounds, with some derivatives showing promising activity at concentrations as low as 16 μg/mL .
Study 2: Cannabinoid Receptor Agonism
In another study focusing on cannabinoid receptor activity, researchers synthesized various derivatives of piperazine-pyridine compounds. One derivative exhibited a high selectivity for the CB2 receptor with an EC50 value indicating potent agonistic activity. This highlights the potential for developing new analgesics based on structural modifications of this compound .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
